N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide, commonly referred to as ACEA, is a synthetic cannabinoid that serves as a potent agonist for the cannabinoid receptor type 1 (CB1). This compound is derived from arachidonic acid through the formal condensation with 2-chloroethanamine. ACEA is notable for its high selectivity towards the CB1 receptor, which is predominantly expressed in the central nervous system, making it a significant subject of study in pharmacology and pain management research.
ACEA is classified under the category of fatty amides and specifically as a chlorinated analog of anandamide, a naturally occurring endocannabinoid. It is recognized for its role in modulating various physiological processes, particularly in the context of pain and inflammation. The compound has been studied extensively for its potential therapeutic applications in conditions such as neuropathic pain and cancer-induced pain .
The synthesis of N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide typically involves several key steps:
The reaction can be represented as follows:
This method ensures high yields of ACEA while maintaining its structural integrity.
The molecular formula of N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide is , with a molecular weight of approximately 367.97 g/mol. The structure features a long carbon chain typical of fatty acids, with specific double bonds at positions 5, 8, 11, and 14. The presence of the chlorine atom at the 2-position contributes to its unique pharmacological properties.
N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide undergoes various chemical reactions that are significant for its biological activity:
The mechanism by which N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide exerts its effects primarily involves:
N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide has several important applications in scientific research:
ACEA (N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide) is a synthetic arachidonic acid derivative designed as a high-affinity, selective agonist for cannabinoid receptor type 1 (CB1). Its binding affinity for CB1 receptors is characterized by a Ki value of 1.4 nM, demonstrating ≈2,200-fold selectivity over CB2 receptors (Ki = 3,100 nM) [2] [7]. The chloroethylamide moiety in ACEA enhances receptor-ligand stability by forming a hydrogen bond with K3.28(192) in the CB1 orthosteric pocket, reducing desensitization compared to endogenous anandamide [10]. Functional assays reveal full agonism at CB1, with 90% efficacy in GTPγS binding and adenylyl cyclase inhibition assays relative to reference ligands like WIN55,212-2 [7].
Table 1: ACEA Binding Profile at Cannabinoid Receptors
Receptor | Ki Value (nM) | Selectivity Ratio (CB1/CB2) | Functional Activity |
---|---|---|---|
CB1 | 1.4 | 1 (reference) | Full agonist |
CB2 | 3,100 | ≈2,200 | Partial agonist (35%) |
GPR55 | >10,000 | >7,100 | No activity |
GPR18 | >10,000 | >7,100 | Antagonist* |
Note: ACEA antagonizes GPR18 at high concentrations (≥10 μM) [6]
ACEA exhibits biased signaling in cells co-expressing CB1-CB2 heterodimers. While it activates Gi-mediated pathways in CB1 homodimers, it antagonizes CB2-mediated Gq/11 signaling in heterodimeric complexes. This allosteric cross-talk reduces phosphorylation of ERK1/2 by 40% compared to CB2-selective agonists (e.g., JWH-133) [5]. Molecular dynamics simulations indicate that ACEA binding induces conformational changes in transmembrane helix 5 (TM5) of CB1, sterically hindering the Gq coupling interface of adjacent CB2 subunits [9]. Consequently, ACEA suppresses heterodimer-driven neutrophil migration and ROS production by modulating Rac2/Cdc42 GTPase activity [5] [7].
Table 2: Signaling Outcomes in CB1-CB2 Heterodimers
Ligand | cAMP Reduction (CB1) | ERK Phosphorylation (CB2) | Calcium Flux (CB2) |
---|---|---|---|
ACEA (CB1 agonist) | 78 ± 4% | ↓ 40% | No effect |
JWH-133 (CB2 agonist) | No effect | ↑ 100% | ↑ 220% |
ACEA + JWH-133 | 75 ± 3% | ↓ 35% | ↓ 85% |
Unlike endogenous anandamide, ACEA does not serve as a direct substrate for fatty acid amide hydrolase (FAAH) or monoacylglycerol lipase (MAGL). However, it indirectly elevates anandamide levels by 30% in neuronal tissues through CB1-mediated suppression of FAAH transcription [5] [9]. Prolonged ACEA exposure (≥6 hours) downregulates N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) expression, reducing de novo anandamide synthesis. This dual modulation shifts endocannabinoid metabolism toward 2-AG dominance, evidenced by 50% higher MAGL activity in microglial cultures [5].
Table 3: Enzyme Modulation by ACEA
Enzyme | Direct Activity | Indirect Effect | Net Impact on Ligands |
---|---|---|---|
FAAH | No inhibition | ↓ Transcription (via CB1-PI3K pathway) | ↑ Anandamide (+30%) |
MAGL | No inhibition | ↑ Activity (compensatory mechanism) | ↓ 2-AG (–20%) |
NAPE-PLD | No interaction | ↓ Expression (CB1-dependent) | ↓ Anandamide synthesis (–40%) |
At concentrations >10 μM, ACEA acts as a functional antagonist at GPR18 receptors, inhibiting N-arachidonoyl glycine (NAGly)-induced migration in BV-2 microglial cells (IC₅₀ = 14.2 μM) [6]. This off-target activity arises from partial occlusion of the GPR18 orthosteric pocket by ACEA’s chloroethyl group. In breast cancer models (MDA-MB-231 cells), ACEA counteracts lysophosphatidylinositol (LPI)-induced proliferation via GPR55 by disrupting LPI-GPR55 complex formation. Co-administration of ACEA and LPI reduces cytotoxicity by 60% in GPR18-positive cells but enhances apoptosis by 45% in CB2-dominant tumors [6] [7].
Table 4: Non-Classical Receptor Interactions
Receptor | ACEA Affinity | Functional Role | Cell-Type Specificity |
---|---|---|---|
GPR18 | IC₅₀ = 14.2 μM | Antagonism of migration | Microglia, triple-negative breast cancer |
GPR55 | Kᵢ > 10,000 nM | Allosteric disruption of LPI signaling | HER2+ breast cancer |
TRPV1 | Inactive | No effect | N/A |
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6